1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one
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Overview
Description
1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a benzene ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- The benzene ring, substituted with tert-butyl and methoxy groups, reacts with propanoyl chloride.
- Aluminum chloride acts as a catalyst, facilitating the formation of the acylium ion.
- The acylium ion then attacks the benzene ring, resulting in the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(4-tert-Butyl-2,5-dimethoxyphenyl)ethanone: Similar structure but with an ethanone moiety.
1-(4-tert-Butyl-2,5-dimethoxyphenyl)butan-1-one: Similar structure but with a butanone moiety.
Uniqueness: 1-(4-tert-Butyl-2,5-dimethoxyphenyl)propan-1-one is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
120350-19-8 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-(4-tert-butyl-2,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H22O3/c1-7-12(16)10-8-14(18-6)11(15(2,3)4)9-13(10)17-5/h8-9H,7H2,1-6H3 |
InChI Key |
XYBILFYOACLILF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1OC)C(C)(C)C)OC |
Origin of Product |
United States |
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